molecular formula C8H6N4 B6416778 6-ethynyl-9-methyl-9H-purine CAS No. 477301-10-3

6-ethynyl-9-methyl-9H-purine

Cat. No.: B6416778
CAS No.: 477301-10-3
M. Wt: 158.16 g/mol
InChI Key: XMVFXBMYXYYNFH-UHFFFAOYSA-N
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Description

6-ethynyl-9-methyl-9H-purine is a purine derivative with the molecular formula C8H6N4. It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound is characterized by the presence of an ethynyl group at the 6-position and a methyl group at the 9-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-9-methyl-9H-purine typically involves the alkylation of 6-ethynylpurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield 6-formyl-9-methyl-9H-purine, while reduction can produce 6-ethyl-9-methyl-9H-purine.

Scientific Research Applications

6-ethynyl-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-methylpurine: Lacks the ethynyl group and has different biological activity.

    9-ethyl-9H-purine: Has an ethyl group instead of a methyl group at the 9-position.

    6-chloro-9-methyl-9H-purine: Contains a chlorine atom at the 6-position instead of an ethynyl group.

Uniqueness

6-ethynyl-9-methyl-9H-purine is unique due to the presence of both an ethynyl and a methyl group, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-ethynyl-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFXBMYXYYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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